(R)-3-Amino-3-phenylpropanoic acid hydrochloride
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
(R)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having R-configuration. It is an enantiomer of a (S)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (R)-3-ammonio-3-phenylpropanoate.
Brand Name:
Vulcanchem
CAS No.:
13921-90-9
VCID:
VC0041386
InChI:
InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1
SMILES:
C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Molecular Formula:
C₉H₁₁NO₂
Molecular Weight:
201.65 g/mol
(R)-3-Amino-3-phenylpropanoic acid hydrochloride
CAS No.: 13921-90-9
Reference Standards
VCID: VC0041386
Molecular Formula: C₉H₁₁NO₂
Molecular Weight: 201.65 g/mol
CAS No. | 13921-90-9 |
---|---|
Product Name | (R)-3-Amino-3-phenylpropanoic acid hydrochloride |
Molecular Formula | C₉H₁₁NO₂ |
Molecular Weight | 201.65 g/mol |
IUPAC Name | (3R)-3-amino-3-phenylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |
Standard InChIKey | ABEBCTCOPRULFS-DDWIOCJRSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl |
SMILES | C1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Description | (R)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having R-configuration. It is an enantiomer of a (S)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (R)-3-ammonio-3-phenylpropanoate. |
Synonyms | (R)-β-Aminobenzenepropanoic Acid; L-β-Aminohydrocinnamic Acid; (+)-3-Amino-3-phenylpropanoic Acid; (R)-3-Amino-3-phenylpropanoic Acid; (R)-3-Amino-3-phenylpropionic Acid; (R)-β-Phenylalanine; L-3-Amino-3-phenylpropionic Acid; L-β-Phenyl-β-alanine |
PubChem Compound | 2734697 |
Last Modified | Nov 11 2021 |
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